(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine
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Overview
Description
2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent deprotection. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protective groups like silyl ethers or acyl groups to protect hydroxyl functionalities.
Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Introduction of Benzyloxycarbonyl Group: This step may involve the use of benzyl chloroformate in the presence of a base like triethylamine.
Deprotection: Removal of protective groups under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functionalities.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)propanoic acid
- 2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)butanoic acid
Uniqueness
2-(Trans-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxamido)acetic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring, benzyloxycarbonyl group, and carboxamido group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62147-26-6 |
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Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2-[[(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-12(14(21)16-7-13(19)20)17(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2,(H,16,21)(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
KXMRMOVLSKWCTB-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1C(=O)NCC(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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